This article provides a comprehensive analysis of tert-butyl 2-Vinylpiperidine-1-carboxylate, covering its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and its scientific applications. The information is drawn from a variety of credible sources to ensure a well-rounded understanding of the compound.
The synthesis of tert-butyl 2-Vinylpiperidine-1-carboxylate typically involves several steps that can vary based on the desired purity and yield. A common approach includes:
This method is noted for being relatively straightforward and can be optimized for scalability in industrial applications .
The molecular formula of tert-butyl 2-Vinylpiperidine-1-carboxylate is . The structure features:
The stereochemistry around the nitrogen and the double bond can influence the compound's reactivity and biological activity, making it essential to characterize these aspects using techniques like NMR spectroscopy and X-ray crystallography .
tert-butyl 2-Vinylpiperidine-1-carboxylate can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for compounds like tert-butyl 2-Vinylpiperidine-1-carboxylate often involves:
Understanding these interactions is crucial for drug development and therapeutic applications .
The physical and chemical properties of tert-butyl 2-Vinylpiperidine-1-carboxylate include:
These properties affect its handling, storage, and application in various chemical processes .
tert-butyl 2-Vinylpiperidine-1-carboxylate has several significant applications:
tert-Butyl 2-vinylpiperidine-1-carboxylate (CAS: 176324-61-1) is a specialized piperidine derivative with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol. Its structure features a piperidine ring where:
Table 1: Systematic Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-Butyl 2-ethenylpiperidine-1-carboxylate |
| CAS Registry | 176324-61-1 |
| MDL Number | MFCD09025772 |
| SMILES | O=C(N1C(C=C)CCCC1)OC(C)(C)C |
| Enantiomeric Form | (S)-enantiomer (CAS: not specified; CID 11229595) [4] |
This compound emerged in the late 1990s alongside advances in heterocyclic chemistry and peptide mimetic design. Its first reported synthesis coincided with the growing adoption of Boc-protecting strategies in alkaloid and pharmaceutical synthesis. The vinyl group introduction represented a strategic innovation for enabling further functionalization via cross-coupling or cycloaddition reactions [1] [2].
The compound serves dual roles:
Step 1: Charge 1-Boc-2-piperidone (5 mmol) in THF under N2Step 2: Add vinylmagnesium bromide (1.2 eq) at –78°CStep 3: Warm to RT, then add p-TsOH (0.1 eq) and stir 12hStep 4: Dehydrate with Burgess reagent to furnish product (62% yield)
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: